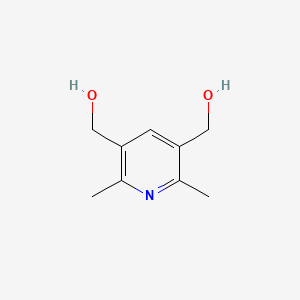
(2,6-Dimethylpyridine-3,5-diyl)dimethanol
描述
(2,6-Dimethylpyridine-3,5-diyl)dimethanol is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpyridine-3,5-diyl)dimethanol typically involves the hydroxymethylation of 2,6-dimethylpyridine. One common method is the reaction of 2,6-dimethylpyridine with formaldehyde and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced waste compared to traditional batch processes.
化学反应分析
Types of Reactions
(2,6-Dimethylpyridine-3,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 5-Carboxy-2,6-dimethylpyridine
Reduction: 5-Hydroxymethyl-2,6-dimethylpyridin-3-yl-methanol
Substitution: Various substituted pyridines depending on the reagent used
科学研究应用
(2,6-Dimethylpyridine-3,5-diyl)dimethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2,6-Dimethylpyridine-3,5-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating its effects.
相似化合物的比较
Similar Compounds
- 5-Hydroxymethyl-2,4,6-trimethyl-pyridin-3-yl-methanol
- 2,5-Dihydroxymethylpyridine
- 5-Bromo-2-hydroxymethyl-pyridin-3-yl-methanol
Uniqueness
(2,6-Dimethylpyridine-3,5-diyl)dimethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and dimethyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC 名称 |
[5-(hydroxymethyl)-2,6-dimethylpyridin-3-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-6-8(4-11)3-9(5-12)7(2)10-6/h3,11-12H,4-5H2,1-2H3 |
InChI 键 |
GXUYKKQPHHFXQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=N1)C)CO)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














